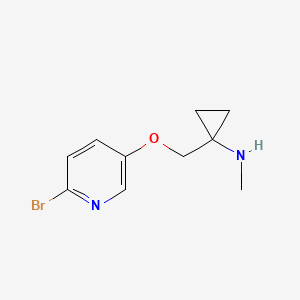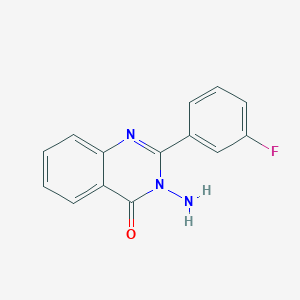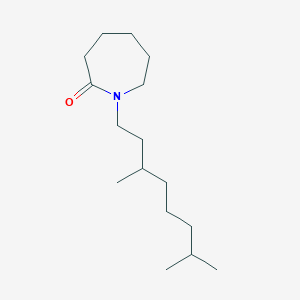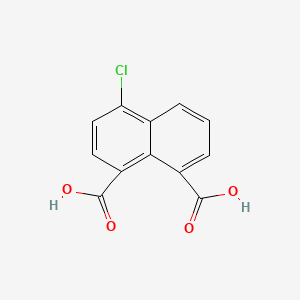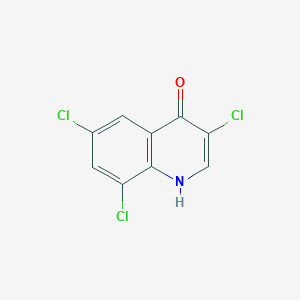![molecular formula C16H17N3 B15066265 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine is a heterocyclic compound belonging to the benzonaphthyridine family.
Méthodes De Préparation
The synthesis of 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine can be compared with other similar compounds within the benzonaphthyridine family, such as:
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine: Similar in structure but may have different functional groups or substituents.
2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5(10H)-one: Contains a ketone group, which may alter its chemical reactivity and applications
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2,3,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine |
InChI |
InChI=1S/C16H17N3/c1-8-5-10(3)15-12(6-8)14(17)13-7-9(2)11(4)18-16(13)19-15/h5-7H,1-4H3,(H2,17,18,19) |
Clé InChI |
SOTGJZHAXJTVBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=C3C=C(C(=NC3=N2)C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



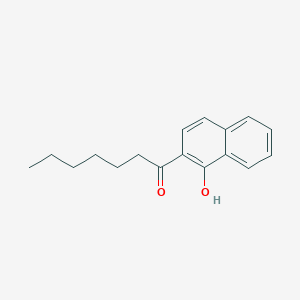



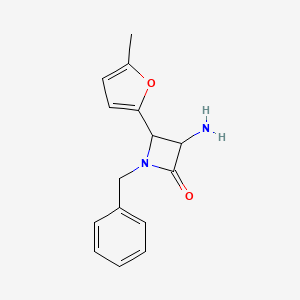

![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
